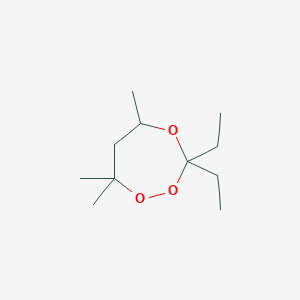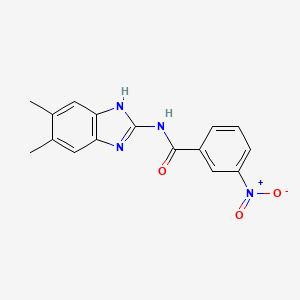![molecular formula C20H38O6 B14241289 1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol CAS No. 331623-03-1](/img/structure/B14241289.png)
1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol is a chemical compound known for its unique structure and properties. It features two oxetane rings, which are four-membered cyclic ethers, attached to an octane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol typically involves the reaction of octane-2,7-diol with 3-ethyloxetan-3-yl methanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane products.
Substitution: The oxetane rings can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can produce a wide range of new compounds with modified properties .
Aplicaciones Científicas De Investigación
1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of UV-curable polymers, which are employed in coatings, adhesives, and inks.
Materials Science: The compound’s unique structure makes it valuable in the development of advanced materials with specific properties, such as high strength and flexibility.
Medicinal Chemistry: Oxetane-containing compounds are explored for their potential as drug candidates due to their stability and ability to undergo specific reactions.
Mecanismo De Acción
The mechanism of action of 1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol involves its ability to participate in ring-opening reactions due to the strained nature of the oxetane rings. This property allows it to interact with various molecular targets and pathways, making it useful in applications such as polymerization and drug development .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(Oxybis(methylene))bis(3-ethyloxetane): Similar in structure but with different functional groups.
1,4-Bis[(3-ethyloxetan-3-yl)methoxy]benzene: Another oxetane-containing compound with a benzene backbone.
Octane-2,7-diol: The base compound used in the synthesis of 1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol.
Uniqueness
This compound is unique due to its dual oxetane rings and octane backbone, which confer specific properties such as high reactivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
331623-03-1 |
|---|---|
Fórmula molecular |
C20H38O6 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
1,8-bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol |
InChI |
InChI=1S/C20H38O6/c1-3-19(13-25-14-19)11-23-9-17(21)7-5-6-8-18(22)10-24-12-20(4-2)15-26-16-20/h17-18,21-22H,3-16H2,1-2H3 |
Clave InChI |
XNRYGXJIORMFCD-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC1)COCC(CCCCC(COCC2(COC2)CC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


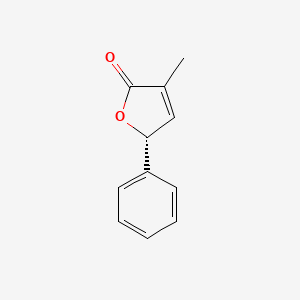
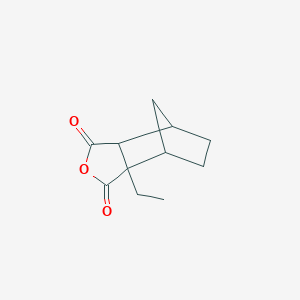
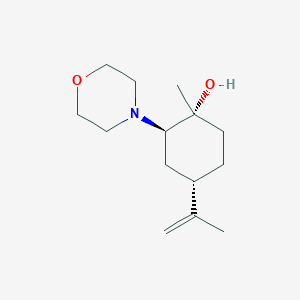
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)
![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)
![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)
![1,2-Benzenediol,4-[(4-morpholinylimino)methyl]-](/img/structure/B14241250.png)
![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)
![1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14241259.png)
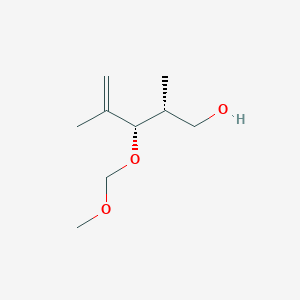
![[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide](/img/structure/B14241268.png)
